molecular formula C11H10ClNO B1365437 2-Chloro-8-methoxy-4-methylquinoline CAS No. 89445-80-7

2-Chloro-8-methoxy-4-methylquinoline

Cat. No. B1365437
CAS RN: 89445-80-7
M. Wt: 207.65 g/mol
InChI Key: QNPCWPGFFYFJCJ-UHFFFAOYSA-N
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Description

2-Chloro-8-methoxy-4-methylquinoline is a chemical compound with the molecular formula C11H10ClNO. It has a molecular weight of 207.6612. The IUPAC name for this compound is 2-chloro-4-methyl-8-quinolinyl methyl ether1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-8-methoxy-4-methylquinoline. However, quinoline compounds are generally synthesized through various methods such as Skraup synthesis, Combes quinoline synthesis, and Friedländer synthesis.



Molecular Structure Analysis

The InChI code for 2-Chloro-8-methoxy-4-methylquinoline is 1S/C11H10ClNO/c1-7-6-10 (12)13-11-8 (7)4-3-5-9 (11)14-2/h3-6H,1-2H31. The canonical SMILES string is CC1=CC (=NC2=C1C=CC=C2OC)Cl3.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-8-methoxy-4-methylquinoline are not available in the retrieved data. However, quinoline compounds are known to participate in various chemical reactions, including electrophilic substitution, nucleophilic substitution, and complexation reactions.



Physical And Chemical Properties Analysis

2-Chloro-8-methoxy-4-methylquinoline is a solid at room temperature1. It has a molecular weight of 207.65 g/mol3. The compound has a topological polar surface area of 22.1 Ų and a complexity of 2003. It has no hydrogen bond donor count and a hydrogen bond acceptor count of 23.


Scientific Research Applications

Synthesis and Characterization

  • A study focused on synthesizing and characterizing biologically important hydroxyhaloquinolines, including derivatives of 2-methylquinolin-8-ol and 8-methoxy-2-methylquinoline, was conducted. The geometries of these compounds were optimized using density functional theory (DFT) and validated with X-ray crystal structure data (Małecki et al., 2010).

Chemosensor Development

  • Research on 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 demonstrated its selectivity in responding to Cd 2+ ions over other tested metal ions. This compound has potential applications in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Antimicrobial Applications

  • Antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues were investigated, showing potential for the development of eco-friendly food supplemental agents and pharmaceuticals (Kim et al., 2014).

Spectroscopy and Computational Studies

  • A study elaborated on the synthetic, spectroscopic, and mechanistic aspects of hydroxyquinolines and their analogues, including methoxy, fluoro, chloro, and other groups. Molecular orbitals were calculated by density functional theory, with X-ray and NMR studies supporting the findings (Nycz et al., 2014).

Antimicrobial and Radical-Scavenging Activities

  • Synthesis of novel 2-chloroquinolin-3-yl ester derivatives demonstrated antimicrobial activities and radical-scavenging potential. Structure-antimicrobial activity relationships of these derivatives were explored, showing promise in medical applications (Tabassum et al., 2014).

Apoptosis Induction in Cancer Treatment

  • The development of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer with significant blood-brain barrier penetration, was identified as an effective anticancer agent (Sirisoma et al., 2009).

Spectroscopic Study of Fluorophores

  • A preparative and spectroscopic study of analogues of Zinquin-related fluorophores, including 4- and 5-methoxy isomers, was conducted. These compounds formed fluorescent complexes with Zn(II), relevant in biological and chemical sensing applications (Kimber et al., 2003).

Synthesis of Quinoline Derivatives

  • The synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a representative of quinoline proton sponges, was achieved, demonstrating the versatility of quinoline derivatives in synthetic chemistry (Dyablo et al., 2015).

Future Directions

The future directions for the study and application of 2-Chloro-8-methoxy-4-methylquinoline are not specified in the retrieved data. However, quinoline compounds are of interest in various fields, including medicinal chemistry, due to their wide range of biological activities. Further research could explore the potential applications of this compound in these areas.


Please note that this information is based on the available data and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

2-chloro-8-methoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-6-10(12)13-11-8(7)4-3-5-9(11)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPCWPGFFYFJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428665
Record name 2-chloro-8-methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-methoxy-4-methylquinoline

CAS RN

89445-80-7
Record name 2-chloro-8-methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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